"Methyl 4,5-dimethoxy-2-nitrobenzoate" structure and molecular weight
"Methyl 4,5-dimethoxy-2-nitrobenzoate" structure and molecular weight
An In-depth Technical Guide to Methyl 4,5-dimethoxy-2-nitrobenzoate
This guide provides a comprehensive overview of Methyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthesis protocols, and significant chemical transformations, offering field-proven insights for researchers and drug development professionals.
Compound Overview
Methyl 4,5-dimethoxy-2-nitrobenzoate (CAS No: 26791-93-5) is a substituted aromatic compound characterized by a nitro group positioned ortho to a methyl ester, with two methoxy groups on the benzene ring.[1][2] This specific arrangement of functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity, making it a versatile building block in organic synthesis. It typically appears as a pale yellow crystalline powder and is primarily utilized as a pharmaceutical intermediate.[1]
Physicochemical Properties
A summary of the key quantitative data for Methyl 4,5-dimethoxy-2-nitrobenzoate is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₆ | [3] |
| Molecular Weight | 241.20 g/mol | [3] |
| Melting Point | 141-144 °C (lit.) | [1] |
| Appearance | Pale yellow crystalline powder | [1] |
| CAS Number | 26791-93-5 | [1][2] |
| InChI Key | SYYKLKHBZGFKOC-UHFFFAOYSA-N | [3] |
Chemical Structure
The structural formula of Methyl 4,5-dimethoxy-2-nitrobenzoate is illustrated below. The molecule consists of a benzene ring substituted with a methyl ester group, a nitro group, and two methoxy groups at positions 1, 2, 4, and 5, respectively.
Caption: 2D Structure of Methyl 4,5-dimethoxy-2-nitrobenzoate.
Synthesis and Manufacturing
The synthesis of Methyl 4,5-dimethoxy-2-nitrobenzoate is typically achieved through a two-step process involving the nitration of a precursor followed by esterification. The causality behind this sequence is rooted in the directing effects of the substituents on the aromatic ring.
Synthesis Pathway Overview
The common synthetic route begins with 3,4-dimethoxybenzoic acid (veratric acid). The methoxy groups are ortho, para-directing activators, while the carboxylic acid is a meta-directing deactivator. Nitration occurs ortho to one of the activating methoxy groups and meta to the deactivating carboxylic acid group, leading to the formation of 4,5-dimethoxy-2-nitrobenzoic acid.[4] This intermediate is then subjected to esterification to yield the final product.
Caption: General synthesis workflow for Methyl 4,5-dimethoxy-2-nitrobenzoate.
Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
This protocol is adapted from established literature procedures for the nitration of veratric acid.[4]
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Reaction Setup : In a flask suitable for the scale, add 3,4-dimethoxybenzoic acid (1 equivalent).
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Cooling : Place the flask in an ice-bath to maintain a low temperature, which is critical for controlling the exothermic nitration reaction and minimizing side-product formation.
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Reagent Addition : Slowly add nitric acid (e.g., a 20% aqueous solution) to the cooled and stirred starting material.[4] The slow addition prevents a dangerous temperature spike.
-
Reaction : After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 60 °C) for several hours (e.g., 6 hours) to ensure complete conversion.[4]
-
Work-up : Pour the reaction mixture onto ice-water to precipitate the product. This step quenches the reaction and separates the product from the acidic aqueous phase.
-
Isolation : Collect the solid product by filtration, wash thoroughly with water to remove residual acid, and dry.
-
Purification : The crude 4,5-dimethoxy-2-nitrobenzoic acid can be purified by column chromatography on silica gel to yield a light yellow solid.[4]
Experimental Protocol: Esterification
This procedure describes the conversion of the nitro-substituted carboxylic acid to its corresponding methyl ester.
-
Reaction Setup : Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1 equivalent) in excess methanol, which acts as both the solvent and the reagent.
-
Catalyst : Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[5] The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction : Reflux the mixture for several hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Neutralization : Neutralize the remaining mixture with a saturated solution of sodium bicarbonate to quench the acid catalyst.
-
Extraction : Extract the product into a suitable organic solvent, such as ethyl acetate.
-
Purification : Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography or recrystallization to obtain pure Methyl 4,5-dimethoxy-2-nitrobenzoate.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals that confirm the arrangement of substituents on the aromatic ring. Data for Methyl 4,5-dimethoxy-2-nitrobenzoate in CDCl₃ shows distinct peaks corresponding to the aromatic protons and the protons of the methoxy and methyl ester groups.[3]
Key Chemical Reactions and Applications
The primary utility of Methyl 4,5-dimethoxy-2-nitrobenzoate lies in its role as a precursor for more complex molecules, mainly through the transformation of its nitro group.
Reduction of the Nitro Group
The most significant reaction is the reduction of the nitro group to an amine, yielding Methyl 2-amino-4,5-dimethoxybenzoate. This transformation is a cornerstone for synthesizing various heterocyclic compounds and is a crucial step in the production of certain pharmaceuticals.[6]
Caption: Catalytic hydrogenation of the nitro group to an amine.
Protocol for Catalytic Hydrogenation
The following is a generalized, self-validating protocol for the reduction of the nitro group.[6]
-
Setup : In a hydrogenation vessel, dissolve Methyl 4,5-dimethoxy-2-nitrobenzoate (1 equivalent) in a suitable solvent like methanol or ethyl acetate.[6]
-
Catalyst : Add a catalytic amount of 10% Palladium on carbon (Pd/C). The catalyst provides a surface for the reaction between hydrogen and the nitro compound.
-
Hydrogenation : Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 15 psi).[6]
-
Reaction : Stir the mixture at room temperature. The reaction is self-validating as its completion can be monitored by the cessation of hydrogen uptake or by TLC analysis.
-
Isolation : Once the reaction is complete, filter the mixture through a pad of celite to remove the solid palladium catalyst. The celite prevents the fine catalyst particles from passing through the filter.
-
Purification : Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-4,5-dimethoxybenzoate, which can be further purified if necessary.[6]
Downstream Applications
The parent acid, 4,5-dimethoxy-2-nitrobenzoic acid, is used in the synthesis of 6,7-dimethoxyquinazoline derivatives.[7] The amino-benzoate product from the reduction is a key intermediate for various other complex molecules.
Safety and Handling
Methyl 4,5-dimethoxy-2-nitrobenzoate should be handled with standard laboratory precautions. It may cause eye and skin irritation. Ingestion and inhalation may be harmful. It is incompatible with strong oxidizing agents, reducing agents, and strong acids.[2] Always consult the Safety Data Sheet (SDS) before handling.
References
- Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
-
Chemsrc. (n.d.). Methyl 4,5-dimethoxy-2-nitrobenzoate | CAS#:26791-93-5. Retrieved from [Link]
Sources
- 1. Methyl 4,5-dimethoxy-2-nitrobenzoate | 26791-93-5 [chemicalbook.com]
- 2. Methyl 4,5-dimethoxy-2-nitrobenzoate | CAS#:26791-93-5 | Chemsrc [chemsrc.com]
- 3. Methyl 4,5-dimethoxy-2-nitrobenzoate(26791-93-5) 1H NMR spectrum [chemicalbook.com]
- 4. 4,5-Dimethoxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents [patents.google.com]
- 6. Methyl 2-amino-4,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. 4,5-Dimethoxy-2-nitrobenzoic acid | 4998-07-6 [chemicalbook.com]
